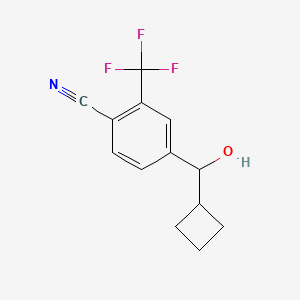
4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a cyclobutyl group, a hydroxy methyl group, a trifluoromethyl group, and a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions: 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products: The major products formed from these reactions include various functionalized derivatives, such as amines, aldehydes, and substituted benzonitriles .
科学研究应用
4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
作用机制
The mechanism by which 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
相似化合物的比较
4-(Cyclobutyl(hydroxy)methyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzonitrile: Lacks the cyclobutyl and hydroxy methyl groups, affecting its biological activity and applications.
Uniqueness: 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C13H12F3NO |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
4-[cyclobutyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8,12,18H,1-3H2 |
InChI 键 |
OWXYZLDSIJIZEW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


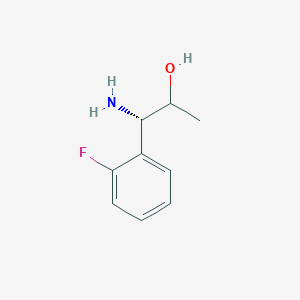
![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
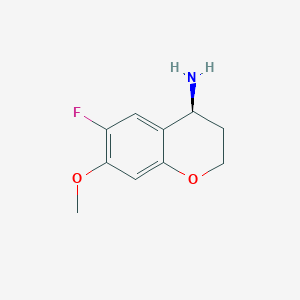
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
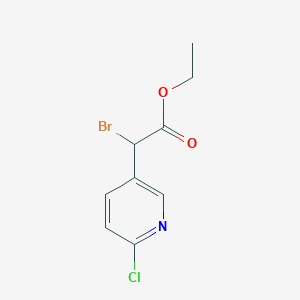
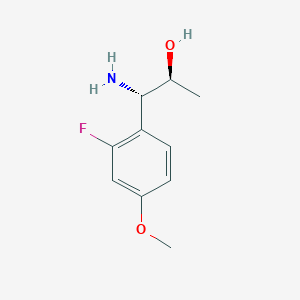
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)
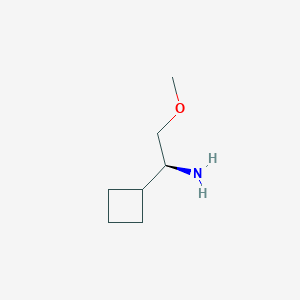
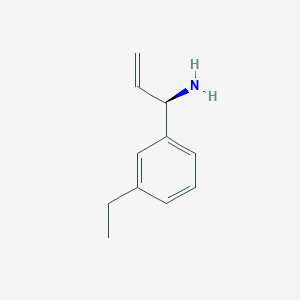
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)

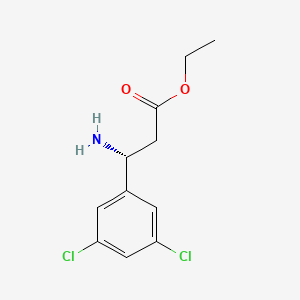
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)
